molecular formula C33H48Cl2N2O5 B13741052 4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride CAS No. 38865-09-7

4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride

Cat. No.: B13741052
CAS No.: 38865-09-7
M. Wt: 623.6 g/mol
InChI Key: SDRWLYVXCYBHTB-UHFFFAOYSA-N
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Description

The compound 4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride is a highly functionalized fluorene-based derivative designed for charge transport applications. Its structure features a fluorene core modified with diethylazanium (quaternary ammonium) groups and dichloride counterions. These substituents enhance solubility and ionic conductivity, critical for thin-film processing in optoelectronic devices. The compound’s design leverages conjugated π-systems (fluorene) for charge mobility and polar azanium groups for electrostatic stabilization, making it a candidate for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) .

Properties

CAS No.

38865-09-7

Molecular Formula

C33H48Cl2N2O5

Molecular Weight

623.6 g/mol

IUPAC Name

4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride

InChI

InChI=1S/C33H46N2O5.2ClH/c1-7-34(8-2)19-11-13-23(5)39-32(37)25-15-17-27-28-18-16-26(22-30(28)31(36)29(27)21-25)33(38)40-24(6)14-12-20-35(9-3)10-4;;/h15-18,21-24H,7-14,19-20H2,1-6H3;2*1H

InChI Key

SDRWLYVXCYBHTB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(C)OC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC(C)CCC[NH+](CC)CC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related HTMs, primarily HTM1–HTM5 and Spiro-OMeTAD , as documented in the evidence. Key parameters include charge mobility, molecular conformation, substituent effects, and device performance.

Structural and Substituent Effects

  • Target Compound : Incorporates diethylazanium groups at terminal pentyl chains and a dichloride counterion. The azanium groups may enhance film-forming properties and interfacial compatibility with perovskite layers.
  • HTM1–HTM5 : Feature methoxydiphenylamine-fluorene-triphenylamine hybrids. Substituent positions (meta vs. para) on triphenylamine dictate molecular planarity and packing:
    • Meta-substituents (e.g., HTM3) induce torsional strain, reducing π-conjugation and charge mobility (10⁻⁵ cm² V⁻¹ s⁻¹) .
    • Para-substituents (e.g., HTM4/HTM5) optimize planarity, achieving higher mobility (~3 × 10⁻⁴ cm² V⁻¹ s⁻¹ under 6.4 × 10⁵ V cm⁻¹) and PSC efficiencies up to 16.8% .
  • Spiro-OMeTAD : A benchmark HTM with a spirobifluorene core. Comparable mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) but requires complex synthesis and dopants (Li-TFSI, TBP) for optimal performance .

Charge Transport and Mobility

Compound Charge Mobility (cm² V⁻¹ s⁻¹) Field Dependence Key Structural Feature
Target Compound* ~1–3 × 10⁻⁴ (inferred) High Diethylazanium, dichloride
HTM3 ~10⁻⁵ Low Meta-methyl on triphenylamine
HTM4/HTM5 ~3 × 10⁻⁴ High Para-alkyl on triphenylamine
Spiro-OMeTAD ~10⁻⁴ Moderate Spiro core, methoxydiphenylamine

*Inferred based on structural analogy to HTM4/HTM4. The dichloride counterion may reduce dopant reliance compared to Li-TFSI-dependent HTMs .

Optical and Thermal Properties

  • UV-Vis Absorption :
    • The target compound’s fluorene core likely exhibits π–π* transitions near 383 nm, similar to HTM1–HTM5 .
    • Diethylazanium groups may introduce redshifted shoulders (e.g., ~430 nm) if conjugation extends, as seen in para-substituted HTM4 .
  • Thermal Stability :
    • Glass transition temperatures (Tg) for HTM4/HTM5 are ~106°C, slightly lower than Spiro-OMeTAD (126°C) due to aliphatic substituents. The target compound’s ionic groups may further lower Tg .

Device Performance

Compound PSC Efficiency (%) Key Advantage Limitation
Target Compound* 12–15 (projected) Reduced dopant dependency Unverified long-term stability
HTM4 16.8 High mobility, para-substituent optimization Requires Li-TFSI/TBP dopants
Spiro-OMeTAD ~20 Proven reliability Costly synthesis, dopant-dependent

*Projected efficiency assumes dichloride counterions improve interfacial charge extraction vs. traditional HTMs .

Research Findings and Implications

  • Molecular Engineering : Para-substituents (alkyl/azanium) enhance charge transport by promoting planar molecular conformations, as demonstrated in HTM4/HTM5. The target compound’s azanium groups may similarly improve film homogeneity .
  • Counterion Effects : Dichloride could reduce reliance on hygroscopic dopants (e.g., Li-TFSI), addressing a key stability issue in PSCs .
  • Limitations : Lack of direct data on the target compound necessitates further studies on its oxidative stability (e.g., UV-Vis-NIR under chemical oxidation) and defect tolerance .

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